
1,1'-Bis(dichlorophosphino)ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis(dichlorophosphino)-Ferrocene is an organophosphorus compound that features a ferrocene backbone with two dichlorophosphino groups attached to the cyclopentadienyl rings. This compound is of significant interest in coordination chemistry due to its ability to act as a bidentate ligand, forming stable complexes with various metals. Its unique structure and properties make it a valuable compound in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-Bis(dichlorophosphino)-Ferrocene can be synthesized through the reaction of ferrocene with phosphorus trichloride in the presence of a base such as triethylamine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the phosphorus trichloride.
Industrial Production Methods: While specific industrial production methods for 1,1’-Bis(dichlorophosphino)-Ferrocene are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Bis(dichlorophosphino)-Ferrocene undergoes various chemical reactions, including:
Oxidation: The phosphorus atoms can be oxidized to form phosphine oxides.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Coordination: The compound can form coordination complexes with transition metals, acting as a ligand.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Coordination: Transition metal salts in an inert atmosphere.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Phosphine derivatives with various substituents.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
1,1’-Bis(dichlorophosphino)-Ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: Investigated for its potential use in bioinorganic chemistry, particularly in the design of metal-based drugs.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism by which 1,1’-Bis(dichlorophosphino)-Ferrocene exerts its effects is primarily through its ability to coordinate with metal ions. The dichlorophosphino groups act as electron donors, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical reactions by lowering activation energies and increasing reaction rates.
Comparación Con Compuestos Similares
1,2-Bis(diphenylphosphino)ethane: Another bidentate ligand with similar coordination properties.
1,1’-Bis(diphenylphosphino)ferrocene: A related compound with diphenylphosphino groups instead of dichlorophosphino groups.
Uniqueness: 1,1’-Bis(dichlorophosphino)-Ferrocene is unique due to the presence of chlorine atoms, which can be further modified through substitution reactions. This provides additional versatility in the synthesis of various derivatives and coordination complexes, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C10H8Cl4FeP2 |
|---|---|
Peso molecular |
387.8 g/mol |
Nombre IUPAC |
dichloro(cyclopenta-1,3-dien-1-yl)phosphane;iron(2+) |
InChI |
InChI=1S/2C5H4Cl2P.Fe/c2*6-8(7)5-3-1-2-4-5;/h2*1-4H;/q2*-1;+2 |
Clave InChI |
NPMZCAJVVAULRY-UHFFFAOYSA-N |
SMILES canónico |
[CH-]1C=CC=C1P(Cl)Cl.[CH-]1C=CC=C1P(Cl)Cl.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxirane, 2-[3-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B8734780.png)
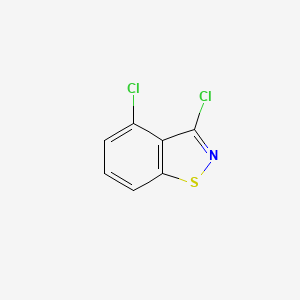
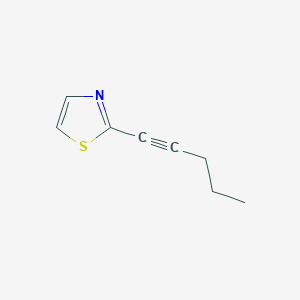
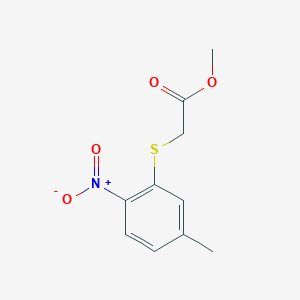
![3-bromo-5-[1-(2-pyrrolidin-1-yl-ethyl)-1H-pyrazol-4-yl]-pyridine](/img/structure/B8734819.png)
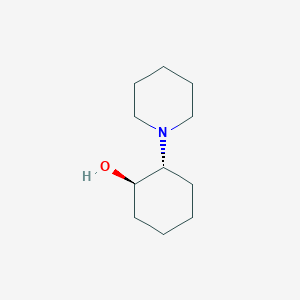

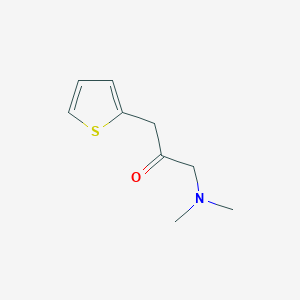



![Thieno[2,3-d]pyrimidine-2,4-diamine, 5-methyl-](/img/structure/B8734881.png)

![2-Chloro-4-morpholin-4-yl-7-pyrimidin-5-yl-pyrido[3,2-d]pyrimidine](/img/structure/B8734898.png)
